molecular formula C17H18FN5S B12248101 2-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole

2-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole

Cat. No.: B12248101
M. Wt: 343.4 g/mol
InChI Key: VSLWFJCWMLLXID-UHFFFAOYSA-N
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Description

2-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole is a heterocyclic compound that combines the structural features of benzothiazole and piperazine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antibacterial, antiviral, and antipsychotic properties .

Preparation Methods

The synthesis of 2-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole typically involves a multi-step procedure. The process begins with the preparation of the benzothiazole core, followed by the introduction of the piperazine moiety. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or potassium carbonate. Industrial production methods may involve optimization of these steps to enhance yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using reagents like thionyl chloride or phosphorus tribromide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits antibacterial and antiviral activities, making it a candidate for the development of new antimicrobial agents.

    Medicine: It has potential as an antipsychotic agent due to its ability to act as a dopamine and serotonin antagonist.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole involves its interaction with molecular targets such as dopamine and serotonin receptors. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to its antipsychotic effects. Additionally, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis .

Comparison with Similar Compounds

Similar compounds include other benzothiazole derivatives and piperazine-containing molecules. For example:

    3-(Piperazin-1-yl)-1,2-benzothiazole: This compound also exhibits antibacterial activity and is used as an antipsychotic agent.

    Triazole-pyrimidine hybrids: These compounds have neuroprotective and anti-inflammatory properties.

The uniqueness of 2-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole lies in its specific combination of structural features, which confer a distinct set of biological activities .

Properties

Molecular Formula

C17H18FN5S

Molecular Weight

343.4 g/mol

IUPAC Name

2-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole

InChI

InChI=1S/C17H18FN5S/c1-2-12-15(18)16(20-11-19-12)22-7-9-23(10-8-22)17-21-13-5-3-4-6-14(13)24-17/h3-6,11H,2,7-10H2,1H3

InChI Key

VSLWFJCWMLLXID-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NC=N1)N2CCN(CC2)C3=NC4=CC=CC=C4S3)F

Origin of Product

United States

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